N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-3-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes steps such as amination, reduction, and condensation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 1-isopropyl-3-methyl-1H-pyrazol-4-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-carbaldehyde
Comparison: N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine stands out due to its unique combination of substituents on the pyrazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-6-18-14(11(4)7-16-18)8-15-13-9-19(10(2)3)17-12(13)5;/h7,9-10,15H,6,8H2,1-5H3;1H |
InChI Key |
CJSDQUCDLCYOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.